tert-butyl N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate: is a complex organic compound that features a unique structure combining a triazolo-pyridazinyl moiety with an azetidinyl and carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolo-Pyridazinyl Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable reagents under acidic or basic conditions.
Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of the amine with an isocyanate or chloroformate under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the azetidinyl and triazolo-pyridazinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
Its triazolo-pyridazinyl moiety is known for its biological activity, including antimicrobial, antifungal, and anticancer properties . Researchers are investigating its use in the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The triazolo-pyridazinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcarbamate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its triazolo-pyridazinyl moiety is less common compared to other heterocycles, making it a valuable scaffold for the development of new compounds with unique properties .
Properties
IUPAC Name |
tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-17(2,3)15-20-19-13-8-9-14(21-24(13)15)23-10-12(11-23)22(7)16(25)26-18(4,5)6/h8-9,12H,10-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRGJHOZPFXCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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